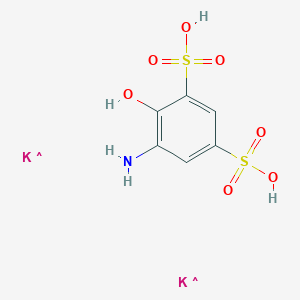
CID 123133852
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINOPHENOL-4,6-DISULFONIC ACID POTASSIUM SALT is a chemical compound with the molecular formula C6H5K2NO7S2. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by the presence of amino, phenol, and disulfonic acid groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINOPHENOL-4,6-DISULFONIC ACID POTASSIUM SALT typically involves the sulfonation of 2-aminophenol. The process begins with the reaction of 2-aminophenol with sulfuric acid, leading to the formation of 2-aminophenol-4,6-disulfonic acid. This intermediate is then neutralized with potassium hydroxide to yield the potassium salt form.
Industrial Production Methods
In industrial settings, the production of 2-AMINOPHENOL-4,6-DISULFONIC ACID POTASSIUM SALT follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-AMINOPHENOL-4,6-DISULFONIC ACID POTASSIUM SALT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent phenol form.
Substitution: The amino and phenol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Parent phenol compounds.
Substitution: Various substituted phenol and amino derivatives.
Applications De Recherche Scientifique
2-AMINOPHENOL-4,6-DISULFONIC ACID POTASSIUM SALT has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-AMINOPHENOL-4,6-DISULFONIC ACID POTASSIUM SALT involves its interaction with various molecular targets. The amino and phenol groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The disulfonic acid groups enhance the compound’s solubility and reactivity, facilitating its use in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-AMINOPHENOL-4-SULFONIC ACID: Similar structure but with only one sulfonic acid group.
4-AMINOPHENOL-2,6-DISULFONIC ACID: Different positioning of the amino and sulfonic acid groups.
2-AMINOPHENOL-5-SULFONIC ACID: Another positional isomer with a single sulfonic acid group.
Uniqueness
2-AMINOPHENOL-4,6-DISULFONIC ACID POTASSIUM SALT is unique due to the presence of two sulfonic acid groups at the 4 and 6 positions, which significantly enhance its solubility and reactivity compared to its analogs. This makes it particularly valuable in applications requiring high solubility and specific reactivity patterns.
Propriétés
Formule moléculaire |
C6H7K2NO7S2 |
|---|---|
Poids moléculaire |
347.5 g/mol |
InChI |
InChI=1S/C6H7NO7S2.2K/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,8H,7H2,(H,9,10,11)(H,12,13,14);; |
Clé InChI |
LWCBLYQNUJDZII-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1N)O)S(=O)(=O)O)S(=O)(=O)O.[K].[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


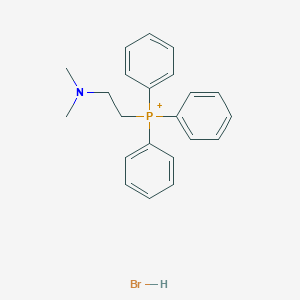
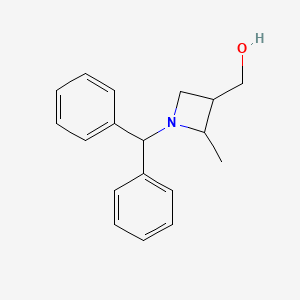
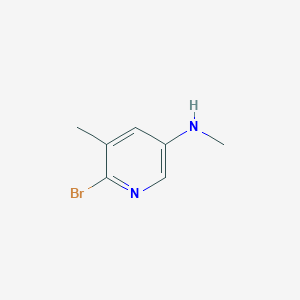
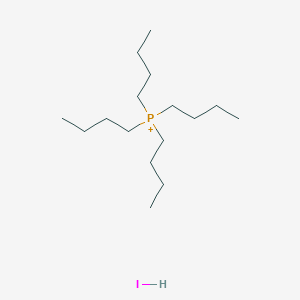

![tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12825088.png)
![2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B12825094.png)
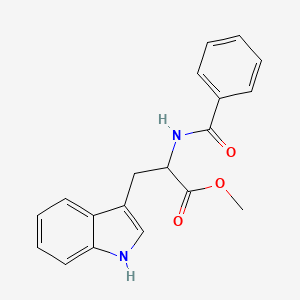
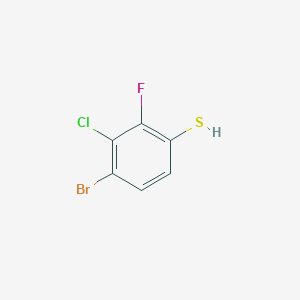
![(1R,2S,9S,10S,11S,14S,15S,18S,20S,23R)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12825108.png)
![4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid;ethane](/img/structure/B12825127.png)



